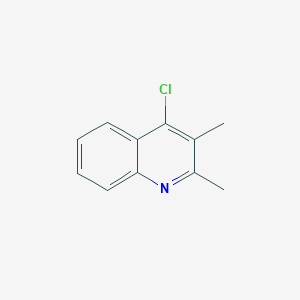

4-Chloro-2,3-dimethylquinoline

Description

The exact mass of the compound 4-Chloro-2,3-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2,3-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXLLCFFOGCXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284966 | |

| Record name | 4-chloro-2,3-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-62-9 | |

| Record name | Quinoline,3-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2,3-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-dimethylquinoline from 2,3-dimethylquinolin-4-one

This guide provides a comprehensive exploration of the synthesis of 4-chloro-2,3-dimethylquinoline, a valuable heterocyclic intermediate in the development of novel pharmaceutical agents and functional materials. We will delve into the robust and widely adopted method of converting 2,3-dimethylquinolin-4-one into its chlorinated analogue using phosphorus oxychloride (POCl₃). This document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying reaction mechanism, the rationale behind procedural choices, and the critical safety considerations required for a successful and safe synthesis.

Strategic Overview: The Significance of Chlorination

The transformation of a 4-quinolinone to a 4-chloroquinoline is a pivotal step in synthetic organic chemistry. The hydroxyl group of the 4-quinolinone tautomer is a poor leaving group, rendering the C4 position relatively unreactive toward nucleophilic substitution. The introduction of a chlorine atom at this position dramatically alters the molecule's reactivity, converting it into a versatile electrophilic substrate. This "activation" opens the door for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to build molecular complexity.[1]

The reagent of choice for this transformation is phosphorus oxychloride (POCl₃). It serves a dual purpose: activating the carbonyl oxygen to facilitate its departure and providing the chloride nucleophile for the substitution. This method is highly effective for the chlorination of various heterocyclic systems, including quinolones and quinazolones.[2][3][4][5]

The Reaction Mechanism: A Two-Stage Process

The chlorination of a quinolin-4-one with POCl₃ is not a simple one-step conversion. It proceeds through distinct stages that involve the initial activation of the substrate followed by nucleophilic attack.[3][4]

-

Phosphorylation (Activation): The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 2,3-dimethylquinolin-4-one on the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This step is crucial as it transforms the hydroxyl group into a highly effective leaving group (a dichlorophosphate moiety). Studies on analogous systems like quinazolones show this initial phosphorylation occurs readily.[3][5]

-

Nucleophilic Substitution: A chloride ion, generated from POCl₃, then acts as a nucleophile. It attacks the now highly electrophilic C4 carbon of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the final product, 4-chloro-2,3-dimethylquinoline. The turnover of the phosphorylated intermediate to the final chloro-product is typically achieved by heating.[3][4]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the chlorination of quinolinones.[6] Researchers should adapt quantities and conditions based on their specific scale and equipment.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2,3-dimethylquinolin-4-one | Round-bottom flask with stir bar |

| Phosphorus oxychloride (POCl₃), reagent grade | Reflux condenser with drying tube (e.g., CaCl₂) |

| Crushed ice | Heating mantle or water bath |

| Saturated sodium carbonate (Na₂CO₃) solution | Large beaker for quenching |

| Deionized water | Büchner funnel and filter flask |

| Methanol or Ethanol (for recrystallization) | Separation funnel (if extraction is needed) |

| Silica gel (for column chromatography, if required) | Rotary evaporator |

| Solvents for chromatography (e.g., petroleum ether, ethyl acetate) | Fume hood and blast shield |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃ with moisture.[2]

-

Charging the Flask: To the flask, add 2,3-dimethylquinolin-4-one (1.0 eq). Subsequently, carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 10 eq), which will serve as both the reagent and the solvent.[6]

-

Reaction Conditions: Gently heat the stirred suspension using a water bath or heating mantle to approximately 80-100°C.[2] Maintain this temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/ammonia, extracting with an organic solvent, and spotting on a TLC plate.

-

Reaction Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, prepare a large beaker containing a substantial amount of crushed ice. Behind a blast shield and in the fume hood , very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This process is extremely exothermic and will generate HCl gas.[6][7]

-

Neutralization and Precipitation: Continue stirring the slurry as the ice melts. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until it becomes basic (pH > 8, check with pH paper). The product will precipitate as a solid.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[6] If further purification is needed, column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate gradient) is effective.[6]

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Quantitative Data Summary

| Parameter | Value/Description | Rationale/Reference |

| Substrate | 2,3-dimethylquinolin-4-one | Starting Material |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective reagent for this transformation.[2][3] |

| Molar Ratio | ~1:10 (Substrate:POCl₃) | POCl₃ is often used in excess as the solvent.[6] |

| Reaction Temperature | 80 - 100 °C | Heating is required to drive the substitution step.[2] |

| Reaction Time | 1 - 3 hours | Typical duration for complete conversion.[2][6] |

| Workup | Quenching on ice, neutralization with Na₂CO₃ | Controls exotherm, precipitates the product.[6] |

| Purification | Recrystallization or Column Chromatography | Standard methods to achieve high purity.[6] |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of 4-chloro-2,3-dimethylquinoline.

Critical Safety Considerations: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly hazardous substance that demands strict safety protocols.

-

Corrosive and Toxic: POCl₃ is extremely corrosive to the skin, eyes, and respiratory tract. Acute inhalation can cause severe lung damage. All manipulations must be performed in a certified chemical fume hood.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., Neoprene or butyl rubber).[7][8]

-

Reactive with Water: POCl₃ reacts violently with water, releasing heat and toxic gases (HCl).[8] Ensure all glassware is dry and avoid any contact with moisture. The quenching step is particularly hazardous and must be performed slowly, with adequate cooling, and behind a safety shield.[2][7]

-

Storage: Store POCl₃ in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[7]

-

Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional and local regulations.

Conclusion: A Gateway to Novel Quinolines

The chlorination of 2,3-dimethylquinolin-4-one with phosphorus oxychloride is a reliable and scalable method for producing 4-chloro-2,3-dimethylquinoline. By understanding the mechanistic underpinnings of the reaction and adhering strictly to the detailed protocol and safety measures, researchers can confidently synthesize this key intermediate. The resulting activated quinoline core serves as a valuable platform for further chemical exploration, enabling the development of new molecules with potential applications in medicine and materials science.

References

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Online discussion]. Available: [Link]

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. Available: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Image]. Available: [Link]

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available: [Link]

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(10), 4127-4138. Available: [Link]

-

Riegel, B., Lappin, G. R., Adelson, B. H., Jackson, R. I., & Albisetti, C. J. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society, 68(7), 1264–1266. Available: [Link]

-

Wolska, N., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5998. Available: [Link]

-

D'Andria, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Reactions, 3(2), 241-266. Available: [Link]

-

Balakumar, C., et al. (2010). Synthesis of meso-substituted chlorins via tetrahydrobilene-a intermediates. The Journal of Organic Chemistry, 75(15), 4949-4960. Available: [Link]

-

Wang, X., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(40), 8561-8565. Available: [Link]

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available: [Link]

-

Riegel, B., Lappin, G. R., et al. (1946). The synthesis of some 4-quinolinols and 4-chloroquinolines by the ethoxymethylenemalonic ester method. Journal of the American Chemical Society, 68(7), 1264-6. Available: [Link]

-

Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Available: [Link]

-

Chen, J., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available: [Link]

-

Akdag, A., et al. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2282-9. Available: [Link]

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Klapars, A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available: [Link]

-

Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available: [Link]

-

Bonilla-Lizarazo, K. M., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. Available: [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 5. figshare.com [figshare.com]

- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-2,3-dimethylquinoline

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, ultimately influencing its efficacy and safety. 4-Chloro-2,3-dimethylquinoline is a specific derivative of interest, serving as a versatile synthetic intermediate for the development of novel bioactive molecules.[4][5] The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.[6][7] The methyl groups at the 2- and 3-positions influence the molecule's steric and electronic properties, which can impact its interaction with biological targets.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2,3-dimethylquinoline. It is designed to be a valuable resource for researchers by not only presenting available data but also by providing detailed, field-proven experimental protocols for its synthesis and characterization. The causality behind experimental choices is explained to empower researchers in their own laboratory work.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for all physicochemical and biological investigations.

Caption: Molecular Structure of 4-Chloro-2,3-dimethylquinoline.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2,3-dimethylquinoline | PubChemLite |

| CAS Number | 63136-62-9 | [8] |

| Molecular Formula | C₁₁H₁₀ClN | [9] |

| Molecular Weight | 191.66 g/mol | [10] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1C)Cl | [9] |

| InChI | InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 | [9] |

| InChIKey | KQXLLCFFOGCXJH-UHFFFAOYSA-N | [9] |

Physicochemical Properties

While experimental data for 4-Chloro-2,3-dimethylquinoline is not extensively published, the following table summarizes known and predicted values, along with data from structurally similar compounds to provide context.

Table 2: Physicochemical Data

| Property | Value (4-Chloro-2,3-dimethylquinoline) | Analogous Compound Data | Source |

| Melting Point | Data not available | 4-Chloro-2-methylquinoline: Not available4-Chloro-2,6-dimethylquinoline: Not available4-Chloroquinoline: 28-31 °C | [11] |

| Boiling Point | Data not available | 4-Chloro-2-methylquinoline: Not available4-Chloro-2,6-dimethylquinoline: Not available4-Chloroquinoline: 260-261 °C | [11] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. Sparingly soluble in water. | 4-Chloroquinoline: Does not mix well with water. | [12] |

| logP (predicted) | 3.6 | Not applicable | [9] |

| pKa (predicted) | Data not available | Quinoline (conjugate acid): ~4.85 | [13] |

Experimental Protocols for Synthesis and Characterization

The following protocols are based on established methodologies for the synthesis and characterization of chloroquinoline derivatives and can be adapted for 4-Chloro-2,3-dimethylquinoline.

Synthesis of 4-Chloro-2,3-dimethylquinoline

A common and effective method for the synthesis of 4-chloroquinolines involves the cyclization of an appropriate aniline derivative followed by chlorination.

Caption: General synthetic workflow for 4-chloroquinoline derivatives.

Step-by-Step Protocol:

-

Synthesis of 4-Hydroxy-2,3-dimethylquinoline:

-

In a round-bottom flask equipped with a reflux condenser, combine the appropriate substituted aniline (1 equivalent) and a suitable diketone or β-ketoester (1.1 equivalents) in a high-boiling solvent such as diphenyl ether.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to reflux (typically 180-250°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) may be necessary for purification.

-

-

Chlorination to 4-Chloro-2,3-dimethylquinoline:

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

-

In a round-bottom flask, suspend the dried 4-hydroxy-2,3-dimethylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux (typically 80-110°C) for 2-3 hours. The reaction should become a clear solution.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization.

-

Rationale for Experimental Choices: The use of a high-boiling solvent in the cyclization step ensures that the reaction reaches the necessary activation energy. Acid catalysis facilitates the intramolecular electrophilic aromatic substitution. Phosphorus oxychloride or thionyl chloride are effective chlorinating agents for converting the hydroxyl group of the 4-hydroxyquinoline to the desired chloro-substituent.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry is recommended.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to the nitrogen and chlorine atoms are expected to be shifted downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2,3-dimethylquinoline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 (multiplets) | 120 - 150 |

| C2-CH₃ | ~2.5 (singlet) | ~20 |

| C3-CH₃ | ~2.4 (singlet) | ~15 |

Note: Predicted values are based on data for analogous compounds and should be confirmed experimentally.[15]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 191

-

Isotopic Pattern: A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of 4-Chloro-2,3-dimethylquinoline.[16]

HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable organic solvent.

GC-MS Protocol

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection at an appropriate temperature.

-

Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

-

Detection: Mass spectrometry (electron ionization mode).

Reactivity and Potential Applications in Drug Discovery

The chloroquinoline core is a versatile scaffold for the synthesis of new chemical entities.[1][3] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[6][7] This reactivity is fundamental to the development of a diverse library of compounds for biological screening.

Caption: Reactivity of 4-Chloro-2,3-dimethylquinoline in SNAr reactions.

The introduction of different side chains can modulate the compound's biological activity, targeting a range of diseases from malaria to cancer.[1][17] For instance, the 4-aminoquinoline pharmacophore is a key feature of the antimalarial drug chloroquine. The dimethyl substitution pattern on the quinoline ring of 4-Chloro-2,3-dimethylquinoline provides a unique steric and electronic environment that could lead to novel biological activities upon further derivatization.

Conclusion

4-Chloro-2,3-dimethylquinoline is a valuable building block in medicinal chemistry with significant potential for the development of new therapeutic agents. While comprehensive experimental data on its physicochemical properties are limited, this guide has provided a thorough overview of its known and predicted characteristics, alongside detailed protocols for its synthesis and characterization. By understanding its fundamental properties and reactivity, researchers are better equipped to utilize this compound in the design and synthesis of novel molecules with desired biological activities. The protocols and data presented herein are intended to serve as a practical resource to facilitate and accelerate research and development efforts in this promising area of drug discovery.

References

-

Al-Ostath, A. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19375. Available at: [Link]

-

Grasso, S. et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Farmaco, 45(12), 1291-1300. Available at: [Link]

-

Gomes, L. R. et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Malaria Journal, 17(1), 1-13. Available at: [Link]

-

Kumar, S. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 861-879. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598. Available at: [Link]

-

Chem-Impex (n.d.). 4-Chloroquinoline. Chem-Impex. Available at: [Link]

-

Figadère, B. et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313. Available at: [Link]

-

Othman, L. A. et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 435-442. Available at: [Link]

-

Vessman, J. et al. (1979). Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. Journal of Chromatography A, 174(2), 462-467. Available at: [Link]

-

International Journal of Foundation for Modern Research (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

-

ResearchGate (n.d.). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

-

Sánchez, Y. et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

-

Lee, H. et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(15), 6044-6056. Available at: [Link]

-

PubChemLite (n.d.). 4-chloro-2,3-dimethylquinoline (C11H10ClN). PubChemLite. Available at: [Link]

-

Elson, L. A. & Hamer, D. (1931). Synthesis of derivatives of quinoline. Journal of the Chemical Society (Resumed), 1931, 2813-2815. Available at: [Link]

-

PubChem (n.d.). Quinoline. National Center for Biotechnology Information. Available at: [Link]

-

Patel, R. V. et al. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-9. Available at: [Link]

-

Al-Amiery, A. A. et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. Available at: [Link]

-

Frontiers (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Al-Amiery, A. A. et al. (2019). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 35(1), 131-139. Available at: [Link]

-

Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1959. Available at: [Link]

-

Oxford Academic (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]

- Google Patents (1981). US4277607A - Process for the preparation of 4-chloroquinolines. Google Patents.

-

MDPI (2019). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

PubChemLite (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline (C11H9ClFN). PubChemLite. Available at: [Link]

-

PubChemLite (n.d.). 4-chloro-8-fluoro-2,3-dimethylquinoline (C11H9ClFN). PubChemLite. Available at: [Link]

-

LookChem (n.d.). 4-chloro-3,5-dimethylquinoline. LookChem. Available at: [Link]

-

SpectraBase (n.d.). 4-CHLORO-3-IODO-2-METHYL-QUINOLINE - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

ResearchGate (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 4-chloro-2,3-dimethylquinoline (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 10. labsolu.ca [labsolu.ca]

- 11. 4-Chloroquinoline 99 611-35-8 [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ijfmr.com [ijfmr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of Chloro-dimethylquinolines: A Case Study of 4-Chloro-2,5-dimethylquinoline and a Prospective Look at the 2,3-Isomer

A Note to the Reader: As a Senior Application Scientist, a crucial aspect of my role is to provide a transparent and accurate account of the available scientific data. Following a comprehensive search of crystallographic databases and the scientific literature, it has been determined that the experimental crystal structure of 4-Chloro-2,3-dimethylquinoline has not been publicly reported.

In the spirit of scientific exploration and to provide a valuable resource for researchers in drug development, this guide has been structured to offer an in-depth analysis of a closely related and structurally characterized isomer: 4-Chloro-2,5-dimethylquinoline . This will serve as a detailed case study, illustrating the methodologies and analyses pertinent to understanding the solid-state architecture of this class of compounds. We will then leverage this understanding to provide an informed, prospective analysis of the yet-to-be-determined structure of 4-Chloro-2,3-dimethylquinoline.

Part 1: The Significance of Quinolines in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic scaffolds of paramount importance in the field of drug discovery. Their versatile structure has been the foundation for a wide array of therapeutic agents, exhibiting antimalarial, anticancer, antibacterial, and antifungal properties. The precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is fundamental to understanding their physicochemical properties, such as solubility and stability, which in turn are critical determinants of their bioavailability and therapeutic efficacy. The introduction of substituents, such as chloro and methyl groups, can significantly influence the electronic distribution and steric profile of the quinoline ring system, thereby modulating its interaction with biological targets and its packing in the solid state.

Part 2: A Case Study: The Crystal Structure of 4-Chloro-2,5-dimethylquinoline

The crystal structure of 4-Chloro-2,5-dimethylquinoline provides a foundational understanding of the intermolecular forces that govern the solid-state assembly of this family of compounds.

Molecular and Crystal Structure

The single-crystal X-ray diffraction analysis of 4-Chloro-2,5-dimethylquinoline reveals a monoclinic crystal system belonging to the space group P2₁/c.[1][2] The molecules are essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.[1][2] This planarity is a key feature, influencing the packing of the molecules in the crystal lattice.

The crystal packing is characterized by stacks of these planar molecules arranged along the a-axis.[1][2] The centroids of the benzene and pyridine rings of adjacent molecules are alternately separated by distances of 3.649(1) Å and 3.778(1) Å, indicative of π-π stacking interactions that contribute to the stability of the crystal structure.[1][2]

Table 1: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline [1][2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Molecular Weight | 190.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.353 |

| Temperature (K) | 293 |

Experimental Methodology for Crystal Structure Determination

The determination of the crystal structure of 4-Chloro-2,5-dimethylquinoline is a multi-step process that demands precision and adherence to established protocols.

Experimental Workflow for Crystal Structure Determination

Step-by-Step Protocol:

-

Synthesis and Purification: The compound is synthesized, followed by purification using techniques such as column chromatography to ensure high purity, which is crucial for obtaining high-quality crystals.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown. For 4-Chloro-2,5-dimethylquinoline, this was achieved by slow evaporation from a methanol solution.[2] The choice of solvent and crystallization conditions are critical variables that are often determined empirically.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. For the case study compound, a Bruker SMART APEXII area-detector diffractometer with Mo Kα radiation was used.[1] Data is collected at a specific temperature (293 K in this instance) by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods (e.g., with SHELXS97 software) to obtain an initial model of the atomic positions.[1] This model is then refined (e.g., with SHELXL97 software) against the experimental data to improve the accuracy of the atomic coordinates and displacement parameters.[1]

Intermolecular Interactions and Crystal Packing

While classical hydrogen bonds are absent in the crystal structure of 4-Chloro-2,5-dimethylquinoline, the packing is stabilized by π-π stacking interactions, as previously mentioned.[2] These non-covalent interactions are fundamental to the overall stability and physical properties of the crystalline solid.

Visualization of Molecular Packing in 4-Chloro-2,5-dimethylquinoline

Part 3: Prospective Analysis of 4-Chloro-2,3-dimethylquinoline

While an experimental crystal structure for 4-Chloro-2,3-dimethylquinoline is not available, we can make some informed predictions based on its molecular structure and by drawing comparisons with the 2,5-isomer.

Molecular Structure of 4-Chloro-2,3-dimethylquinoline

Table 2: Predicted Physicochemical Properties of 4-Chloro-2,3-dimethylquinoline [3]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Monoisotopic Mass | 191.05017 Da |

| XlogP | 3.6 |

Anticipated Structural Features and Intermolecular Interactions

The presence of the two adjacent methyl groups at the 2- and 3-positions is likely to introduce some steric strain, which may lead to a slight deviation from the planarity observed in the 2,5-isomer. This could potentially influence the efficiency of π-π stacking.

The close proximity of the methyl groups might also create a unique packing motif. While classical hydrogen bonding is not expected, weak C-H···N or C-H···Cl interactions could play a role in the crystal packing. The overall solid-state arrangement will be a delicate balance between maximizing favorable intermolecular contacts and minimizing steric repulsion.

Avenues for Future Research

The synthesis and successful crystallization of 4-Chloro-2,3-dimethylquinoline would be a valuable contribution to the field. A single-crystal X-ray diffraction study would provide definitive answers to the questions raised in this prospective analysis. Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the stable conformations of the molecule and to explore potential packing arrangements. A comparative study of the crystal structures of various chloro-dimethylquinoline isomers would provide deeper insights into how subtle changes in substituent positions can have a profound impact on the supramolecular architecture.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 4-Chloro-2,5-dimethylquinoline as a detailed case study, highlighting the experimental methodologies and key structural features. While the crystal structure of the target molecule, 4-Chloro-2,3-dimethylquinoline, remains to be determined, this guide offers a scientifically grounded prospective analysis of its potential structural characteristics. The elucidation of the crystal structure of the 2,3-isomer will undoubtedly provide valuable insights for researchers and scientists in the ongoing development of novel quinoline-based therapeutic agents.

References

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. [Link]

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

-

PubChem. (n.d.). 4-chloro-2,3-dimethylquinoline. PubChem. Retrieved from [Link]

Sources

The Biological Activity of 4-Chloro-2,3-dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of a specific, yet promising subclass: 4-chloro-2,3-dimethylquinoline and its derivatives. While research on this precise substitution pattern is emerging, this document synthesizes data from closely related analogues to build a comprehensive profile. We delve into the synthetic pathways, explore the diverse biological activities with a focus on anticancer and antimicrobial applications, elucidate potential mechanisms of action, and provide detailed experimental protocols for in vitro evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and a robust framework for advancing the therapeutic potential of these compelling molecules.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[2] Its rigid, planar structure and the nitrogen atom's ability to form hydrogen bonds allow it to interact with a wide variety of biological targets. The historical significance of quinoline is rooted in the discovery of quinine, the first effective treatment for malaria.[3] This paved the way for synthetic analogues like chloroquine and mefloquine, cementing the scaffold's importance in anti-infective medicine.

Beyond its antimalarial legacy, the quinoline nucleus is integral to compounds demonstrating a vast array of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and cardiovascular activities.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune its physicochemical properties and biological activity, making it a perennial focus of drug development efforts.[5]

Synthesis of 4-Chloro-2,3-dimethylquinoline Derivatives

The synthesis of 4-chloro-2,3-dimethylquinoline is a critical first step in the development of more complex derivatives. The 4-chloro position is highly reactive and serves as an excellent chemical handle for introducing diverse functional groups via nucleophilic aromatic substitution (SNAr) reactions.[2] A common and efficient pathway involves the cyclization of an appropriate aniline precursor to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

General Synthetic Workflow

The primary route involves a two-step process: a Conrad-Limpach or similar cyclization reaction followed by chlorination. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester under acidic or thermal conditions to form the quinoline ring system.[5]

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of 4-Chloro-2,3-dimethylquinoline

This protocol describes a representative two-step synthesis. Causality: The use of a high-boiling solvent like diphenyl ether in Step 1 is crucial for providing the thermal energy required for the intramolecular cyclization. In Step 2, phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into the desired 4-chloro derivative.

Step 1: Synthesis of 4-Hydroxy-2,3-dimethylquinoline

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).

-

Heat the mixture at 140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool slightly, then add it dropwise to a flask containing heated diphenyl ether (5-10 volumes) at 250°C.

-

Maintain the temperature for 30 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield crude 4-hydroxy-2,3-dimethylquinoline. The product can be purified further by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-2,3-dimethylquinoline

-

Place the dried 4-hydroxy-2,3-dimethylquinoline (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) under a fume hood.

-

Attach a reflux condenser and heat the mixture at 110°C for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it. The crude 4-chloro-2,3-dimethylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectrum of Biological Activities

The introduction of a chlorine atom at the C4 position and methyl groups at C2 and C3 significantly influences the electronic and steric properties of the quinoline ring, paving the way for a range of biological activities.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including kinase inhibition, DNA damage, and apoptosis induction.[3][5] Studies on structurally related 7-chloro-4-substituted quinolines have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[6][7] For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown potent cytotoxic activity against leukemia (CCRF-CEM) and colon cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range.[7] These compounds were found to induce apoptosis and inhibit DNA and RNA synthesis.[7]

The 4-chloro-2,3-dimethylquinoline scaffold serves as a key intermediate for compounds that may target critical signaling pathways in cancer. For example, the epidermal growth factor receptor (EGFR) is a common target for quinoline-based inhibitors.[6]

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [7] |

| 7-chloro-(4-thioalkylquinoline) | HCT116 (Colon) | 1.99 - 4.9 | [7] |

| 4-substituted-7-chloroquinoline | A549 (Lung) | Stronger than control | [6] |

| 4-substituted-7-chloroquinoline | HeLa (Cervical) | Stronger than control | [6] |

Table 1: Representative anticancer activities of related 4-chloroquinoline derivatives.

Antimicrobial Activity

The quinoline core is a mainstay in the development of antimicrobial agents. The presence of a halogen, such as chlorine, is known to enhance the antimicrobial potency of heterocyclic compounds.[8] Synthesized quinoline derivatives incorporating a 2-chloro group have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[9][10]

The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[11] The 4-chloro-2,3-dimethylquinoline scaffold offers a platform to develop novel antimicrobial agents that could potentially overcome existing resistance mechanisms. A recent study highlighted a quinoline derivative, HT61, as being highly effective against S. aureus biofilms, a notoriously difficult-to-treat form of bacterial growth.[12]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-chloroquinoline-thiazolidinone | S. aureus | Not specified, but active | [9] |

| 2-chloroquinoline-thiazolidinone | E. coli | Not specified, but active | [9] |

| 2-chloroquinoline-pyrazoline | S. aureus | Potent Activity | [10] |

| 2-chloroquinoline-pyrazoline | E. coli | Potent Activity | [10] |

Table 2: Representative antimicrobial activities of related chloroquinoline derivatives.

Potential Mechanisms of Action (MoA)

Based on extensive research into the broader quinoline class, several mechanisms can be hypothesized for 4-chloro-2,3-dimethylquinoline derivatives.

Inhibition of Kinase Signaling

Many quinoline-based anticancer drugs function as inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and migration. The quinoline scaffold can act as a pharmacophore that binds to the ATP-binding pocket of kinases like EGFR, preventing downstream signaling.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Disruption of Heme Metabolism (Antimalarial)

The classic antimalarial MoA for 4-substituted quinolines like chloroquine involves their accumulation in the parasite's acidic food vacuole.[2] Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. The quinoline drug is believed to cap the growing hemozoin crystal, preventing the detoxification of heme and leading to parasite death through oxidative damage.[3] While 4-chloro derivatives are precursors, not the final active drugs, this pathway is fundamental to the scaffold's relevance in malaria.

Caption: Mechanism of heme polymerization inhibition in malaria.

Key Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. They include essential controls (vehicle, positive control) and rely on established methodologies to ensure data reliability and reproducibility.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The 4-chloro-2,3-dimethylquinoline scaffold is a versatile and promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the C4 chlorine atom allow for the creation of large libraries of derivatives for high-throughput screening.

Future research should focus on:

-

Broadening Derivatization: Exploring a wide range of nucleophiles (amines, thiols, alcohols) to substitute the C4 chlorine to build extensive Structure-Activity Relationship (SAR) models.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, enzymes) of the most active compounds.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Computational Studies: Employing in silico methods like molecular docking and ADME prediction to rationalize observed activities and guide the design of next-generation compounds with improved potency and drug-like properties.[13]

References

-

Neliti. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

PMC. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical.... Retrieved from [Link]

-

ResearchGate. (2024, August 7). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. Retrieved from [Link]

-

MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

-

PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2024, June 28). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

Ringkøbing-Skjern Bibliotekerne. (n.d.). Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. Retrieved from [Link]

-

SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

-

PubMed. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

-

CSIR-NIScPR. (2024, June 25). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors | Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 11. media.neliti.com [media.neliti.com]

- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

Unlocking the Therapeutic Potential of 4-Chloro-2,3-dimethylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] First identified in coal tar in 1834, its derivatives have since been recognized for their vast pharmacological potential, leading to the development of numerous clinically significant drugs.[3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.[4] This has led to the exploration of quinoline derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial treatments.[1][3][5] This technical guide focuses on a specific, yet underexplored derivative, 4-Chloro-2,3-dimethylquinoline , and aims to provide a comprehensive overview of its inferred therapeutic potential and a roadmap for its investigation. While direct experimental data on this compound is limited, by examining the structure-activity relationships of analogous compounds, we can construct a compelling hypothesis for its utility in drug discovery.

Chemical Profile and Synthesis of 4-Chloro-2,3-dimethylquinoline

Chemical Structure:

Caption: Chemical structure of 4-Chloro-2,3-dimethylquinoline.

The synthesis of 4-Chloro-2,3-dimethylquinoline can be approached through established methods for quinoline synthesis, followed by chlorination. A plausible synthetic route involves the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester, followed by cyclization and subsequent chlorination.

Proposed Synthetic Workflow:

Caption: Hypothesized intrinsic apoptotic pathway induced by 4-Chloro-2,3-dimethylquinoline.

Antimicrobial and Antimalarial Activity

Historically, quinoline derivatives, such as quinine and chloroquine, have been pivotal in the fight against malaria. [3]The 4-chloroquinoline core is a well-established pharmacophore for antimalarial activity.

Potential Mechanisms of Antimicrobial/Antimalarial Activity:

-

Inhibition of Heme Polymerization (Antimalarial): In the malaria parasite Plasmodium falciparum, the detoxification of heme, a byproduct of hemoglobin digestion, is essential for its survival. 4-aminoquinolines are known to interfere with this process by inhibiting the formation of hemozoin, leading to the accumulation of toxic heme and parasite death. [6][7]* Inhibition of Bacterial Efflux Pumps: Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some quinoline derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. [8][9]The lipophilic nature of the dimethyl groups may enhance membrane permeability and interaction with these pumps.

Hypothesized Antimalarial Mechanism of Action:

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]

- 9. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 4-Chloro-2,3-dimethylquinoline

An In-Depth Technical Guide to 4-Chloro-2,3-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide focuses on the specific derivative, 4-Chloro-2,3-dimethylquinoline, a molecule of interest for synthetic and medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, its structural features suggest significant potential as a versatile chemical intermediate for the development of novel bioactive molecules. This document provides a comprehensive overview of its fundamental properties, a robust, field-proven protocol for its synthesis, and an exploration of its potential applications inferred from the well-documented activities of its structural analogs.

Core Physicochemical Properties

Accurate identification and characterization are the foundation of all subsequent research. The key identifiers and properties of 4-Chloro-2,3-dimethylquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 63136-62-9 | [3] |

| Molecular Formula | C₁₁H₁₀ClN | [4] |

| Molecular Weight | 191.66 g/mol | [5] |

| Monoisotopic Mass | 191.05017 Da | [4] |

| IUPAC Name | 4-chloro-2,3-dimethylquinoline | |

| SMILES | CC1=C(C2=CC=CC=C2N=C1C)Cl | [4] |

| InChIKey | KQXLLCFFOGCXJH-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The primary route to synthesizing 4-chloroquinolines is through the chlorination of the corresponding 4-hydroxyquinoline (quinolin-4-one) precursor. This transformation is a cornerstone of quinoline chemistry, valued for its high efficiency and reliability.

Synthetic Workflow

The conversion of 2,3-dimethylquinolin-4-ol to 4-Chloro-2,3-dimethylquinoline is typically achieved via treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-CHLORO-2,3-DIMETHYLQUINOLINE | 63136-62-9 [amp.chemicalbook.com]

- 4. PubChemLite - 4-chloro-2,3-dimethylquinoline (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. CAS 196803-72-2 | 4-Chloro-6,8-dimethylquinoline - Synblock [synblock.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2,3-dimethylquinoline

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1] The ability to precisely modify this heterocyclic system is paramount for developing new chemical entities with tailored biological and physical properties. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for the functionalization of halo-quinolines.

This guide focuses on the SNAr of 4-chloro-2,3-dimethylquinoline. The quinoline ring's nitrogen atom acts as an electron-withdrawing group, reducing electron density at the C2 and C4 positions.[2] This intrinsic electronic property makes the C4 carbon atom highly electrophilic and thus susceptible to attack by a wide array of nucleophiles, particularly when equipped with a good leaving group like chlorine.[2][3] The reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the chloride ion to yield the final substituted product.[2][4][5] Understanding and controlling this transformation is key to unlocking a diverse chemical space for drug discovery and development professionals.

The SNAr Mechanism: An Illustrated Pathway

The SNAr reaction of 4-chloro-2,3-dimethylquinoline is a two-step process. First, the nucleophile attacks the electron-deficient C4 carbon, temporarily breaking the ring's aromaticity to form a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the quinoline ring.[2][3] In the second step, aromaticity is restored through the elimination of the chloride leaving group.

Caption: General mechanism for the SNAr reaction.

Experimental Design: Key Parameters and Causality

The success of an SNAr reaction on 4-chloro-2,3-dimethylquinoline hinges on the judicious selection of several key parameters.

-

Nucleophile Selection: The nature of the nucleophile dictates the final product.

-

Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) are commonly used to synthesize a variety of 4-aminoquinoline derivatives.[1][6][7] These reactions are fundamental in medicinal chemistry.

-

Oxygen Nucleophiles: Alcohols and phenols are viable nucleophiles, but often require heating and the presence of a base.[3] The base deprotonates the alcohol to form the much more potent alkoxide or phenoxide nucleophile.

-

Sulfur Nucleophiles: Thiols are excellent nucleophiles and typically react readily with 4-chloroquinolines to form thioethers.[8][9][10]

-

-

Solvent Choice: The solvent must solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. Polar aprotic solvents such as DMF and DMSO are excellent choices. High-boiling alcohols like isopropanol or tert-butanol can also serve as both solvent and reactant in some cases.[6][7][11]

-

Role of Temperature: Reaction kinetics are highly temperature-dependent. While some highly reactive nucleophiles may proceed at room temperature, most SNAr reactions on this substrate require heating, often to reflux, to achieve a reasonable rate and yield.[8][11] Microwave-assisted synthesis is an effective strategy to drastically reduce reaction times from hours to minutes.[6][11]

-

Catalysts and Additives:

-

Base: A base is frequently required, serving two primary roles: to deprotonate protic nucleophiles (e.g., phenols, thiols) to increase their nucleophilicity, or to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for very weak nucleophiles.[7][9][11]

-

Acid: In some instances, particularly with heterocyclic nucleophiles, a protic acid catalyst like p-toluenesulfonic acid (TsOH) can enhance the reaction rate by protonating the quinoline nitrogen.[12][13] This protonation increases the electron-withdrawing effect of the ring, further activating the C4 position towards nucleophilic attack.

-

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-chloro-2,3-dimethylquinoline and many amines, thiols, and solvents are hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 4-Morpholino-2,3-dimethylquinoline (N-Nucleophile)

This protocol details a typical amination procedure.

Materials:

-

4-Chloro-2,3-dimethylquinoline (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add 4-chloro-2,3-dimethylquinoline, DMF, and a magnetic stir bar.

-

Add potassium carbonate, followed by the dropwise addition of morpholine.

-

Heat the reaction mixture to 120°C and stir for 12-24 hours.[8]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

Protocol 2: Synthesis of 4-(4-Fluorophenoxy)-2,3-dimethylquinoline (O-Nucleophile)

This protocol describes a typical etherification using a phenol.

Materials:

-

4-Chloro-2,3-dimethylquinoline (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

Combine 4-chloro-2,3-dimethylquinoline, 4-fluorophenol, and potassium carbonate in a round-bottom flask.

-

Add DMF as the solvent and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 153°C for DMF) and maintain for 12-18 hours.[8]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel.

Protocol 3: Synthesis of 2,3-Dimethyl-4-(phenylthio)quinoline (S-Nucleophile)

This protocol details the reaction with a thiol to form a thioether.

Materials:

-

4-Chloro-2,3-dimethylquinoline (1.0 eq)

-

Thiophenol (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Pyridine or DMF

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 4-chloro-2,3-dimethylquinoline in pyridine or DMF in a round-bottom flask.[8]

-

Add triethylamine to the solution, followed by the dropwise addition of thiophenol.

-

Heat the mixture to reflux and maintain for 4-6 hours.[8]

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to neutralize the excess base and precipitate the product.[8]

-

Filter the resulting solid, wash it thoroughly with water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Summary: Comparative Overview of Protocols

| Parameter | Protocol 1 (N-Nucleophile) | Protocol 2 (O-Nucleophile) | Protocol 3 (S-Nucleophile) |

| Nucleophile | Morpholine | 4-Fluorophenol | Thiophenol |

| Base/Catalyst | K₂CO₃ | K₂CO₃ | Triethylamine |

| Solvent | DMF | DMF | Pyridine or DMF |

| Temperature | 120°C | Reflux (~153°C) | Reflux |

| Time | 12-24 h | 12-18 h | 4-6 h |

| Work-up | Precipitation | Extraction | Precipitation |

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to the final, purified compound.

Caption: A typical workflow for SNAr reactions.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the prescribed time, consider increasing the reaction temperature, adding more equivalents of the nucleophile, or switching to a more polar solvent like DMSO. For O-nucleophiles, using a stronger base like NaH (with appropriate caution) can dramatically increase the rate by more completely forming the alkoxide/phenoxide.

-

Formation of Byproducts: Unwanted side reactions can sometimes occur at high temperatures. If significant byproduct formation is observed, attempt the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (Nitrogen or Argon) if any reagents are sensitive to oxidation.

-

Difficult Purification: If the product and starting material have similar polarities (making chromatographic separation difficult), ensure the reaction goes to completion. A chemical quench of any remaining starting material, if possible, can simplify purification. For basic products (e.g., aminoquinolines), an acid-base extraction can be a highly effective purification step.

Conclusion

The nucleophilic aromatic substitution on 4-chloro-2,3-dimethylquinoline is a robust and versatile reaction for generating diverse libraries of functionalized quinolines. By carefully controlling the choice of nucleophile, solvent, temperature, and additives, researchers can efficiently synthesize novel compounds for evaluation in drug development and materials science applications. The protocols and principles outlined in this guide provide a solid foundation for the successful execution and optimization of this critical chemical transformation.

References